Home > Products > Screening Compounds P144964 > N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dimethylbenzamide
N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dimethylbenzamide -

N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dimethylbenzamide

Catalog Number: EVT-4382014
CAS Number:
Molecular Formula: C19H19N3O3
Molecular Weight: 337.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Formation of the 1,2,4-oxadiazole ring: This could be achieved through the reaction of a amidoxime with an appropriate carboxylic acid or its derivative. []
  • Introduction of the benzamide substituent: This could be achieved by reacting the 1,2,4-oxadiazole derivative with 3,4-dimethylbenzoyl chloride in the presence of a base. []
Applications
  • Antimicrobial activity: 1,2,4-oxadiazole derivatives have demonstrated promising antimicrobial activity against various bacterial and fungal strains. [, , ]
  • Anticancer activity: Several studies have reported the potential of 1,2,4-oxadiazole derivatives as anticancer agents. [, ]
  • Insecticidal activity: 1,2,4-oxadiazole-containing compounds have shown promising insecticidal activities. []

ADX47273

Compound Description: ADX47273 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGlu5) []. It exhibits preclinical antipsychotic-like and procognitive activities []. ADX47273 enhances N-methyl-d-aspartate receptor function and shows potential as a novel treatment for schizophrenia [].

Methyl 2-{[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]methoxy}phenylacetate

Compound Description: This compound incorporates a 1,2,4-oxadiazole ring system within its structure [].

8-[(E)-4-Methoxybenzylidene]-4-(4-methoxyphenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-5,6,7,8-tetrahydro-4H-chromen-2-ylamine

Compound Description: This complex molecule contains a 1,2,4-oxadiazole ring system as part of its structure [].

Ethyl 5-(5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-6-yl)-1,2,4-oxadiazole-3-carboxylate and its derivatives

Compound Description: This group of compounds consists of a core structure featuring a 1,2,4-oxadiazole ring and exhibits notable antimicrobial activity, particularly against the Candida albicans fungi [].

1-Acetyl-3,3-bis((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)indolin-2-one

Compound Description: This compound is characterized by the presence of two 1,2,4-oxadiazole rings within its structure [].

3-Aryl-2-(3'-substituted-1',2',4'-oxadiazol-5'-yl)tropane analogues of cocaine

Compound Description: This series of compounds represents a group of cocaine analogues where the ester group is replaced by a bioisosteric 1,2,4-oxadiazole ring []. These compounds exhibit high affinity for the cocaine binding site on the dopamine transporter [].

Compound Description: This compound features both 1,2,4-oxadiazole and 1,2,4-triazole rings within its structure [].

Compound Description: These compounds demonstrated significant nematocidal activity against Bursaphelenchus xylophilus []. They effectively inhibited respiration, decreased oxygen consumption, and caused fluid leakage in the nematodes [].

7-((6-aryl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)methyl)theophyllines

Compound Description: This class of compounds, incorporating both 1,2,4-triazole and theophylline moieties, has shown potential for antifungal activity based on in silico molecular docking studies [].

Ethyl 2-(3-methyl-1,2,4-oxadiazol-5-yl)-2-phenylhydrazonoethanoate

Compound Description: This compound is structurally defined by the presence of a 1,2,4-oxadiazole ring and exhibits a planar conformation [].

6-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-4-(2-methoxyphenyl)-3,4-dihydropyrimidine-2(1H)-thione

Compound Description: This compound, incorporating a 1,2,3-triazole ring, forms supramolecular chains through C–H...O interactions and double layers stabilized by N-H...S hydrogen bonds and π–π interactions [].

Dichloridobis[3-(4-methoxyphenyl)-2-methyl-5-(piperidin-1-yl)-2,3-dihydro-1,2,4-oxadiazole-κN 4]platinum(II)

Compound Description: This platinum(II) complex features two molecules of a 2,3-dihydro-1,2,4-oxadiazole ligand coordinated to the platinum center [].

3-Methyl-[1,2,4] triazolo[3,4-a] phthalazines

Compound Description: This class of compounds exhibited notable anticancer and antimicrobial activities [].

3-Aryl-1-(41methoxyphenyl)-1-(6,7,8,9-tetrahydro5H -[1,2,4] triazolo[4,3-a]azepine-3-yl-methyl)-urea derivatives

Compound Description: This series of compounds, characterized by a 1,2,4-triazolo[4,3-a]azepine core, showed promising anxiolytic activity in preclinical models, comparable to the effects of diazepam and gidazepam [].

6-Benzyl-3-(5-methyl-1-(naphthalen-1-yl)-1H-1,2,3-triazol-4-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine derivatives

Compound Description: These derivatives demonstrated notable antibacterial activity, with some exhibiting potency comparable to or exceeding that of streptomycin and neomycin [].

10-((1-((3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-1H-1,2,3-triazol-4-yl)methyl)acridin-9(10H)-one (10b)

Compound Description: This compound exhibited potent acetylcholinesterase inhibitory activity, comparable in potency to rivastigmine, a drug used to treat Alzheimer’s disease [].

(Z)-N-(1-[2-{3-[(Dimethylamino)methyl)]-2-methoxyphenyl}-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl]ethylidene)benzenamine derivatives

Compound Description: This series of compounds exhibited significant antifungal activity, with some derivatives showing comparable potency to the standard drug clotrimazole [].

Compounds Based on 3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan

Compound Description: This group of compounds, characterized by the presence of both 1,2,5- and 1,2,4-oxadiazole rings, have been investigated as potential energetic materials due to their insensitivity to impact and friction, along with their superior detonation performance compared to TNT [].

Compound Description: This compound features a thiophene ring and a trifluoromethyl group, and its crystal structure has been reported [, ]. It is structurally similar to its 4-methyl- and 4-chloro-substituted analogues [].

Morpholinium 2-((4-(2-methoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetate

Compound Description: This compound is an active pharmaceutical ingredient (API) whose metabolism has been studied. It was found that during metabolism, the API undergoes methylation to form the 5-((carboxymethyl)thio)-4-(2-methoxyphenyl)-1-methyl-3-(pyridin-4-yl)-4H-1,2,4-triazol-1-um cation [].

3-(5-Methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-6-aryl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Compound Description: This series of compounds exhibited potent antibacterial activity against various bacterial strains, with some showing activity comparable to or exceeding that of streptomycin and neomycin [].

7'-((3-Thio-4-methyl-4H-1,2,4-triazole-5-yl)methyl)theophylline Derivatives

Compound Description: This series of compounds, characterized by the presence of both 1,2,4-triazole and theophylline moieties, has shown promising actoprotective activity, enhancing physical endurance and reducing fatigue [].

(E)-4-{[(3-Propyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-4-yl)imino]methyl}-3-(p-tolyl)-1,2,3-oxadiazol-3-ium-5-olate

Compound Description: This compound is a sydnone derivative featuring a 1,2,4-triazole ring. The molecule adopts a trans configuration around the acyclic N=C bond and exhibits intramolecular C—H⋯S hydrogen bonding [].

Alkyl 2-Ethoxy-1-((2´-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)biphenyl-4-yl)methyl)-1H-benzo[d]imidazol-7-carboxylates

Compound Description: This group of compounds is prepared as intermediates in the synthesis of azilsartan, a medication used to treat high blood pressure [].

Pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives

Compound Description: These compounds were designed as potential CDK2 inhibitors due to their structural resemblance to purines, which are known to interact with CDK2 [].

3,6-Bis(4-methyl-1,2,3-thiadiazol-5-yl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole

Compound Description: This compound, featuring multiple thiadiazole rings and a triazole ring, has been synthesized and characterized, including its crystal structure determination [].

Compound Description: This group of compounds, incorporating a 1,3,4-oxadiazole ring, were synthesized and evaluated for their plant growth stimulant activity [].

Ethyl 8,9-dimethoxy-3-(4-methoxyphenyl)-10b-methyl-1-phenyl-4,5,6,10b-tetrahydro-1,2,4-triazolo[3,4-a]isoquinoline-5-carboxylate

Compound Description: This compound, synthesized via a cycloaddition reaction, features a triazolo[3,4-a]isoquinoline core and exhibits a specific conformation with a 1,3-diplanar arrangement of the six-membered nitrogen-containing ring [].

3-Bromo-N-(4-chloro-2-methyl-6-{3-[(methylsulphonyl)methyl]-1,2,4-oxadiazol-5-yl}phenyl)-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide (3IIl)

Compound Description: This compound is a potent insecticide that displayed remarkable activity against Plutella xylostella, a destructive pest of cruciferous crops [].

1-((3-(p-Substituted)phenyl-1,2,4-oxadiazol-5-yl)methyl)-4-(phenylsulfonyl)-4,5-dihydro-1H-1,2,3-triazoles and Bisdihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-diones

Compound Description: These compounds, featuring both 1,2,4-oxadiazole and 1,2,3-triazole rings, have been synthesized via 1,3-dipolar cycloaddition reactions and their anticancer activities were investigated [].

N-{2-[(2-dimethylaminoethyl)methyl-amino]-5-[4-(1-methyl-1H-indol-3-yl)pyrimidin-2-ylamino]-4-methoxyphenyl}acrylamide dichloroacetate

Compound Description: This compound acts as an EGFR inhibitor and has potential in treating various types of cancers, including lung, ovarian, and breast cancer []. It exhibits efficacy against specific EGFR mutations such as L858R, 1790M, and Exon19 [].

(Thieno[2,3-c]pyrazolo-5-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles and (Thieno[2,3-c]pyrazol-5-yl)-1,3,4-oxadiazol-3(2H)-yl)ethanones

Compound Description: These series of compounds, containing thieno[2,3-c]pyrazole, 1,2,4-triazole, and 1,3,4-oxadiazole moieties, have been synthesized and represent a class of heterocyclic compounds with potential biological activities [].

Compound Description: These series of compounds, derived from thieno[d]pyrimidines, represent a diverse group of heterocyclic compounds with potential for various biological activities. Their synthesis and characterization expand the chemical space of thieno[d]pyrimidines and provide opportunities for exploring their structure-activity relationships [].

2-((3-Cyano-4-(3,4-dichlorophenyl)-6-(4-hydroxy-3-methoxyphenyl)pyridin-2-yl)amino)-N-(5-(substituted)-(6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidin-5-yl)-1,3,4-oxadiazol-2-yl)acetamide derivatives

Compound Description: Synthesized via a microwave-assisted Biginelli reaction, these compounds demonstrated potential as antimicrobial and antituberculosis agents [].

N-1-(5-Methylisoxazol-4-yl/4-fluoro-2,3-dihydro-1H-inden-1-yl/aryl)-N'-3-(4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-yl)urea Derivatives

Compound Description: These 1,2,4-triazolo[4,3-a]-quinoline derivatives were designed and synthesized as potential anticancer agents [].

Compound Description: These compounds exhibited positive inotropic activity, suggesting their potential as therapeutic agents for heart failure [].

Compound Description: This sydnone derivative contains a 1,2,4-triazole ring and forms layers in its crystal structure through intermolecular N—H⋯O and C—H⋯N hydrogen bonds [].

Properties

Product Name

N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dimethylbenzamide

IUPAC Name

N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3,4-dimethylbenzamide

Molecular Formula

C19H19N3O3

Molecular Weight

337.4 g/mol

InChI

InChI=1S/C19H19N3O3/c1-12-4-5-15(10-13(12)2)19(23)20-11-17-21-18(22-25-17)14-6-8-16(24-3)9-7-14/h4-10H,11H2,1-3H3,(H,20,23)

InChI Key

YQAJTZWFTLHUPS-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)NCC2=NC(=NO2)C3=CC=C(C=C3)OC)C

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCC2=NC(=NO2)C3=CC=C(C=C3)OC)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.